Tyrosyl-glutamyl-tyrosyl-prolyl-serine is a complex peptide composed of five amino acids: tyrosine, glutamic acid, proline, and serine. This compound is notable for its structural features and potential biological activities. It is categorized within the broader class of peptides that play critical roles in various biochemical processes, including protein synthesis and cellular signaling.
This peptide can be synthesized through solid-phase peptide synthesis or derived from natural sources where these amino acids are present. The specific sequence and arrangement of the amino acids contribute to its unique properties and functions.
Tyrosyl-glutamyl-tyrosyl-prolyl-serine belongs to the class of peptides known as bioactive peptides, which can exert physiological effects on the body. These peptides are often studied for their roles in cell signaling, enzymatic activity modulation, and potential therapeutic applications.
The synthesis of tyrosyl-glutamyl-tyrosyl-prolyl-serine can be achieved through various methods:
The choice of protecting groups during synthesis is crucial to ensure that specific functional groups remain intact throughout the process. Common protecting groups for amino acids include:
The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity compound suitable for further analysis.
The molecular formula for tyrosyl-glutamyl-tyrosyl-prolyl-serine is . The structure consists of a backbone formed by peptide bonds linking the amino acids, with side chains contributing to its chemical properties and interactions.
The molecular weight of this compound is approximately 629.67 g/mol. The specific three-dimensional conformation can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into its spatial arrangement and potential active sites.
Tyrosyl-glutamyl-tyrosyl-prolyl-serine can participate in various biochemical reactions, particularly those involving peptide bond formation and hydrolysis. Key reactions include:
Understanding the kinetics of these reactions requires knowledge of enzyme-substrate interactions and factors affecting reaction rates, such as pH and temperature.
The mechanism by which tyrosyl-glutamyl-tyrosyl-prolyl-serine exerts its biological effects typically involves interaction with specific receptors or enzymes within cells. For example:
Experimental studies using techniques like Western blotting or ELISA can help elucidate these mechanisms by measuring changes in protein expression or activity in response to treatment with the peptide.
Tyrosyl-glutamyl-tyrosyl-prolyl-serine is typically a white powder at room temperature with solubility in water due to its polar amino acid side chains.
Key chemical properties include:
Relevant data regarding solubility, melting point, and reactivity can be obtained from experimental studies or computational modeling.
Tyrosyl-glutamyl-tyrosyl-prolyl-serine has several potential applications in scientific research:
The oligopeptide Tyrosyl-glutamyl-tyrosyl-prolyl-serine (Tyr-Glu-Tyr-Pro-Ser; YEYPS) exhibits sequence-specific physicochemical properties critical for its structural and functional roles. The N-terminal tyrosine residue provides a phenolic hydroxyl group capable of hydrogen bonding (bond energy: ~5–30 kJ/mol) and π-stacking interactions with aromatic systems. Adjacent glutamic acid introduces a negatively charged carboxylate side chain (pKa ≈ 4.1), enabling electrostatic interactions with basic residues or metal ions under physiological pH. The central proline residue imposes conformational constraints via its pyrrolidine ring, limiting backbone dihedral angles (ϕ ≈ -65°, ψ ≈ 145°) and promoting turn formation. The C-terminal serine contributes a nucleophilic hydroxyl group, facilitating polar contacts or post-translational modifications [8] [9].
Table 1: Residue-Specific Physicochemical Properties
Residue | Position | Key Functional Groups | Potential Interactions |
---|---|---|---|
Tyrosine | 1 & 3 | Phenolic -OH, aromatic ring | H-bonding, π-π stacking, hydrophobic |
Glutamic acid | 2 | γ-Carboxylate | Electrostatic, metal coordination, H-bond |
Proline | 4 | Cyclic imino group | Conformational rigidity, turn induction |
Serine | 5 | Aliphatic -OH | H-bonding, phosphorylation site |
Molecular dynamics simulations reveal that the tandem tyrosine residues engage in stabilizing hydrophobic clusters, while glutamic acid’s side chain forms salt bridges with adjacent basic residues in full-length protein contexts. Proline’s restricted ϕ angle disrupts α-helix propagation, favoring β-turn or loop conformations essential for molecular recognition [8] [10].
Under physiological conditions (pH 7.4, 37°C, aqueous milieu), YEYPS adopts dynamic tertiary structures influenced by solvent exposure and local environment. Nuclear magnetic resonance (NMR) studies of analogous tyrosine-proline-serine motifs reveal two predominant conformers:
Table 2: Conformational Populations in Aqueous Solution
Condition | β-Turn Population (%) | Extended Coil Population (%) | Dominant Stabilizing Force |
---|---|---|---|
Neutral pH | 65–70 | 30–35 | Tyr₁-Ser₅ H-bonding |
Low ionic strength | 55–60 | 40–45 | Glu₂ solvation entropy |
High ionic strength | 75–80 | 20–25 | Shielding of Glu₂ charge |
Proline acts as a conformational switch: Its cis-trans isomerization (energy barrier: ~60–80 kJ/mol) introduces microsecond-scale dynamics, while tyrosine aromatic ring flips occur on nanosecond timescales. Molecular crowding agents (e.g., 150 mM NaCl or 20% sucrose) compress conformational space by 30–40%, favoring compact states suitable for protein-protein interactions [5] [7].
Homology modeling of YEYPS against structurally characterized motifs reveals conserved foldamers across protein families:
Divergence occurs in archaeal homologs lacking glutamic acid; these favor type II polyproline helices over β-turns due to reduced electrostatic strain. Conserved sequence thresholds emerge:
YEYPS harbors two high-probability modification sites with structural consequences:
Tyrosine Sulfation
Serine Phosphorylation
Table 3: Impact of Post-Translational Modifications on Conformation
Modification | Site | Structural Effect | Functional Consequence |
---|---|---|---|
Tyrosine O-sulfation | Tyr₁ or Tyr₃ | Increased side chain rigidity, enhanced electrostatics | Ligand binding optimization |
Serine phosphorylation | Ser₅ | Induction of helical caps, stabilization of β-turns | Kinase signaling integration |
Dual modification | Tyr₃ + Ser₅ | Cooperative compaction (ΔV: -12%) | High-affinity protein complex assembly |
Competition occurs between modifications: Sulfation sterically blocks tyrosine phosphorylation but synergizes with serine phosphorylation to create bidentate anionic platforms. Mass spectrometry data indicate >90% modification occupancy in vitro under saturating cofactor conditions (3'-phosphoadenosine-5'-phosphosulfate for sulfation; ATP for phosphorylation) [3] [6].
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